molecular formula C20H21NO3 B14003265 (S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate

(S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate

Cat. No.: B14003265
M. Wt: 323.4 g/mol
InChI Key: REUUSACAXHHFKN-SFHVURJKSA-N
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Description

(S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by its unique structure, which includes a benzyl group, a phenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, 4-methyl-3-oxo-1-phenylpent-4-en-2-yl chloride, and a suitable carbamoylating agent.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamate linkage.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or halide ions (Cl⁻, Br⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate
  • (S)-methyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate
  • (S)-ethyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate

Uniqueness

(S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate is unique due to its specific benzyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate

InChI

InChI=1S/C20H21NO3/c1-15(2)19(22)18(13-16-9-5-3-6-10-16)21-20(23)24-14-17-11-7-4-8-12-17/h3-12,18H,1,13-14H2,2H3,(H,21,23)/t18-/m0/s1

InChI Key

REUUSACAXHHFKN-SFHVURJKSA-N

Isomeric SMILES

CC(=C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(=C)C(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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